

Spectroscopic Data for 4-(4-Bromophenyl)piperidin-2-one: A Technical Overview

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1449678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound **4-(4-Bromophenyl)piperidin-2-one**, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and databases has been conducted to collate its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

Despite a thorough search, detailed experimental spectroscopic data (NMR, IR, and MS) for the specific compound **4-(4-Bromophenyl)piperidin-2-one** is not readily available in the public domain. While data for constitutional isomers and related derivatives exists, specific spectral information for this particular molecule, including peak assignments and signal characteristics, could not be located.

Chemical suppliers such as BOC Sciences and Merck list **4-(4-Bromophenyl)piperidin-2-one** (CAS 1893051-68-7) in their catalogs, confirming its synthesis and commercial availability. However, these listings do not provide the in-depth spectroscopic data required for a comprehensive technical guide.

Data for Related Compounds

To provide some context for researchers, spectroscopic data for a closely related constitutional isomer, 1-(4-bromophenyl)piperidin-2-one, and other similar structures have been reported. It is crucial to note that while these compounds share the same molecular formula, their different atomic arrangements will result in distinct spectroscopic signatures.

Experimental Protocols

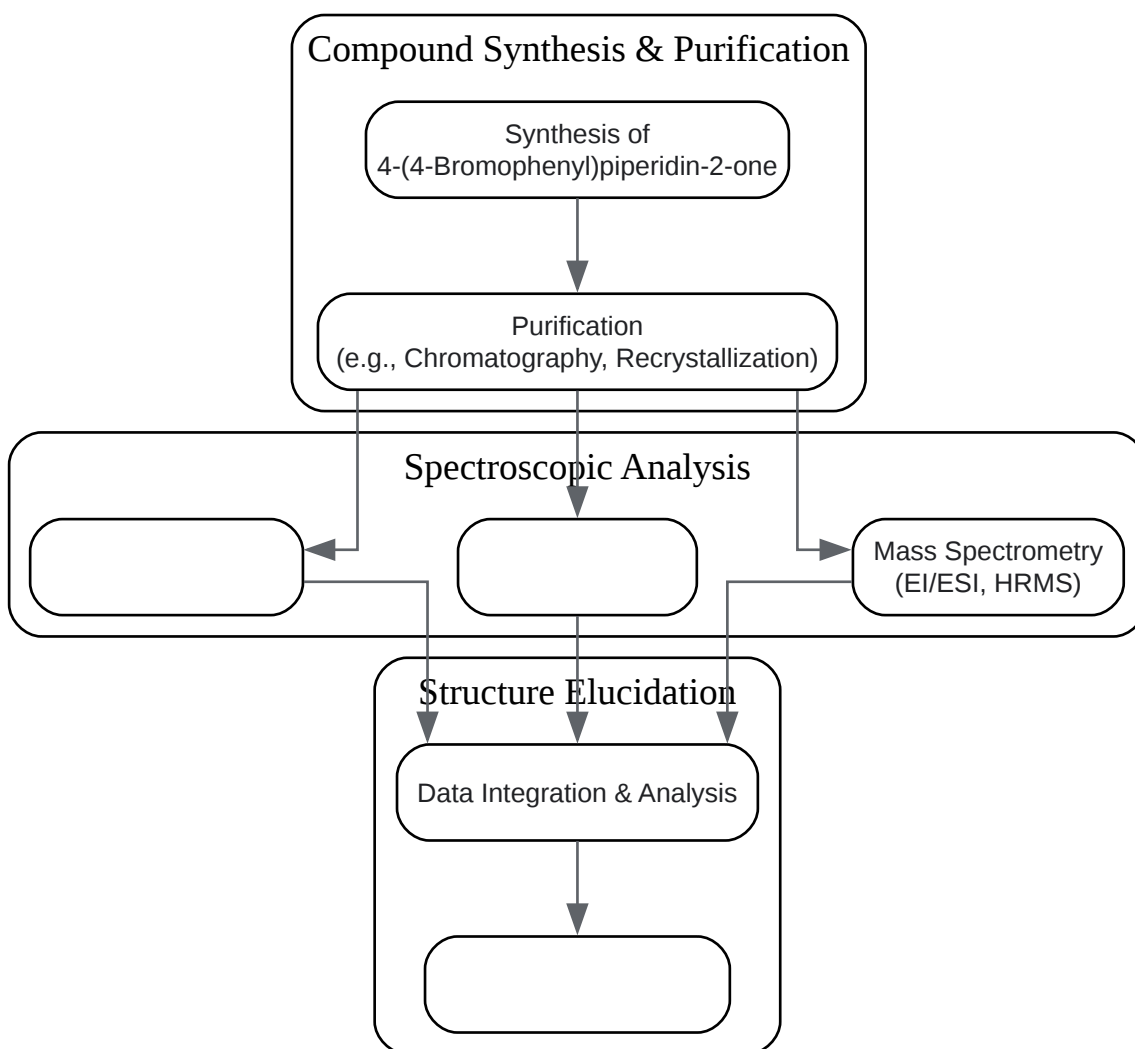
Detailed experimental protocols for the acquisition of NMR, IR, and MS spectra are standardized procedures in analytical chemistry. While specific parameters for **4-(4-Bromophenyl)piperidin-2-one** are not available due to the absence of published data, general methodologies would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Proton (^1H) and Carbon-13 (^{13}C) NMR spectra would be acquired on a high-field spectrometer (e.g., 400 or 500 MHz).
 - The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
 - Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
 - Data processing would involve Fourier transformation of the free induction decay (FID) signal.
- Infrared (IR) Spectroscopy:
 - IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.
 - Samples could be analyzed as a thin film, a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
 - The spectral range would typically be from 4000 to 400 cm^{-1} , and vibrational frequencies would be reported in reciprocal centimeters (cm^{-1}).
- Mass Spectrometry (MS):

- Mass spectra would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
- High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecule and its fragments.
- The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be reported.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a compound like **4-(4-Bromophenyl)piperidin-2-one** is outlined below. This process ensures the unambiguous identification and structural elucidation of the molecule.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **4-(4-Bromophenyl)piperidin-2-one**.

In conclusion, while **4-(4-Bromophenyl)piperidin-2-one** is a recognized chemical entity, a detailed public repository of its NMR, IR, and MS spectroscopic data is currently unavailable. Researchers requiring this information may need to perform the synthesis and spectroscopic characterization in-house or commission it from a specialized analytical laboratory. The general protocols and workflow provided herein offer a standard framework for such an undertaking.

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